O-Benzyl Psilocin

Übersicht

Beschreibung

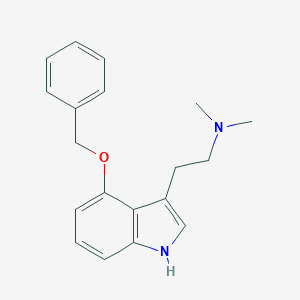

O-Benzyl Psilocin is a synthetic derivative of psilocin, a naturally occurring psychedelic compound found in certain mushrooms. Psilocin is the active metabolite of psilocybin, which is known for its psychoactive effects. This compound is characterized by the presence of a benzyl group attached to the oxygen atom of the psilocin molecule, which can influence its pharmacological properties and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocin typically involves the protection of the hydroxyl group of psilocin with a benzyl group. One common method includes the following steps:

Starting Material: Psilocin or its precursor, 4-hydroxyindole.

Protection: The hydroxyl group of psilocin is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This results in the formation of this compound.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Bulk Synthesis: Large-scale reactions using industrial reactors.

Process Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Industrial purification methods such as large-scale chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: O-Benzyl Psilocin can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions.

Reduction: The compound can be reduced to remove the benzyl group, reverting to psilocin.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products:

Oxidation Products: Benzaldehyde, benzoic acid.

Reduction Products: Psilocin.

Substitution Products: Various substituted psilocin derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

O-Benzyl Psilocin has several significant applications in scientific research across various fields:

Chemistry

- Precursor for Synthesis : Utilized in the synthesis of other psilocin derivatives for research purposes.

- Chemical Reactions : Can undergo oxidation, reduction, and substitution reactions, making it versatile for chemical studies.

Biology

- Serotonin Receptor Interactions : Investigated for its effects on neural pathways by studying its interactions with serotonin receptors.

- Cellular Effects : Influences cell signaling pathways and gene expression, impacting cellular metabolism and function.

Medicine

- Therapeutic Potential : Explored for its potential in treating psychiatric disorders such as depression and anxiety, similar to psilocybin.

- Anti-inflammatory Properties : Studies indicate that this compound may possess anti-inflammatory effects, beneficial in neuroinflammatory conditions.

Industry

- Psychoactive Substance Development : Used in the development of novel psychoactive substances and pharmaceuticals.

Binding Affinity and Receptor Interaction

Research indicates that this compound exhibits high affinity for multiple serotonin receptor subtypes. The following table summarizes the binding affinities and unique properties of several psilocin analogs:

| Compound | Structure Modification | Binding Affinity | Unique Properties |

|---|---|---|---|

| This compound | Benzyl group | High | Enhanced stability and traceability |

| Psilocybin | Phosphate ester | Moderate | Pro-drug form requiring metabolic conversion |

| Psilocin | None | High | Directly active but less stable |

| N-Benzyl Psilocin | Benzyl group at nitrogen | Varies | Potentially different receptor selectivity |

Therapeutic Potential

The unique properties of this compound suggest promising applications in psychiatric medicine. Recent studies have highlighted the efficacy of psilocybin in treating treatment-resistant depression (TRD) and anxiety disorders. Given its structural modifications, this compound may offer similar benefits while potentially reducing side effects or enhancing therapeutic outcomes.

Case Studies

- Clinical Trials on Psilocybin : Clinical trials have shown significant improvements in depression scores lasting weeks or months after treatment with psilocybin, suggesting that derivatives like this compound may have comparable effects.

- In Vitro Studies on Neuroimmune Functions : Research has demonstrated that psilocin derivatives modulate neuroimmune functions by interacting with microglial cells, inhibiting phagocytic activity and reducing reactive oxygen species production.

Wirkmechanismus

O-Benzyl Psilocin exerts its effects primarily through its interaction with serotonin receptors in the brain. The compound binds to the 5-HT2A receptor, which is known to play a key role in the modulation of mood, cognition, and perception. This interaction leads to altered neural activity and changes in consciousness, which are characteristic of psychedelic experiences.

Vergleich Mit ähnlichen Verbindungen

O-Benzyl Psilocin is similar to other compounds such as:

Psilocin: The active metabolite of psilocybin, known for its psychoactive effects.

Psilocybin: A prodrug that is converted to psilocin in the body.

Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar mechanism of action.

N,N-Dimethyltryptamine (DMT): Another psychedelic compound with rapid onset and short duration of action.

5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A potent psychedelic with unique pharmacological properties.

Uniqueness: this compound is unique due to the presence of the benzyl group, which can influence its pharmacokinetics and stability compared to psilocin. This modification can potentially alter its therapeutic profile and duration of action, making it a compound of interest for further research.

Biologische Aktivität

O-Benzyl Psilocin is a synthetic derivative of psilocin, a naturally occurring psychedelic compound found in certain mushrooms. This article explores the biological activity of this compound, focusing on its interactions with serotonin receptors, potential therapeutic applications, and relevant research findings.

This compound features a benzyl group that modifies its structure compared to psilocin. This modification is believed to enhance its binding affinity to serotonin receptors, particularly the 5-HT2A receptor, which is crucial for the psychedelic effects associated with psilocin. The presence of the benzyl group may also influence receptor selectivity, potentially leading to varied pharmacological effects compared to its parent compound.

Binding Affinity and Receptor Interaction

Research indicates that this compound exhibits high affinity for multiple serotonin receptor subtypes. This interaction is significant because the 5-HT2A receptor is implicated in various neuropsychiatric conditions, including depression and anxiety. The following table summarizes the binding affinities and unique properties of several psilocin analogs:

| Compound | Structure Modification | Binding Affinity | Unique Properties |

|---|---|---|---|

| This compound | Benzyl group | High | Enhanced stability and traceability |

| Psilocybin | Phosphate ester | Moderate | Pro-drug form requiring metabolic conversion |

| Psilocin | None | High | Directly active but less stable |

| N-Benzyl Psilocin | Benzyl group at nitrogen | Varies | Potentially different receptor selectivity |

Therapeutic Potential

The unique properties of this compound suggest potential applications in psychiatric medicine. Recent studies have highlighted the efficacy of psilocybin (the prodrug of psilocin) in treating treatment-resistant depression (TRD) and anxiety disorders. For instance, clinical trials have shown significant improvements in depression scores lasting weeks or even months after treatment with psilocybin . Given its structural modifications, this compound may offer similar benefits while potentially reducing side effects or enhancing therapeutic outcomes.

In Vitro Studies

In vitro studies have demonstrated that psilocin, including its derivatives like this compound, modulates neuroimmune functions by interacting with microglial cells. One study found that psilocin significantly inhibited phagocytic activity and the production of reactive oxygen species (ROS) and nitric oxide (NO) by immune-activated microglial cells . These findings suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHERKDDDEMCCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543983 | |

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28383-23-5 | |

| Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.